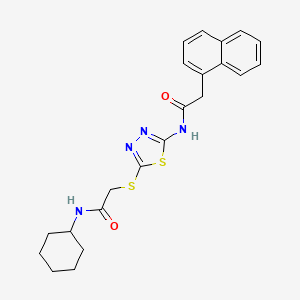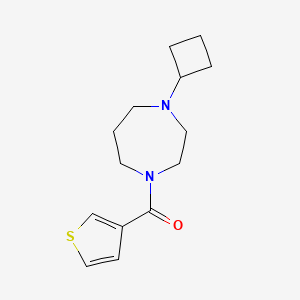![molecular formula C16H14Cl2N2O3 B2886957 [2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 848228-59-1](/img/structure/B2886957.png)
[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. In
作用机制
The mechanism of action of [2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate involves the inhibition of specific enzymes or proteins that are involved in various biological processes. The compound binds to the active site of the target protein or enzyme, preventing its normal function. This can lead to a variety of biochemical and physiological effects, depending on the specific target and the biological context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific target and the biological context. In some cases, the compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes or proteins that are involved in cell division or survival. In other cases, it has been studied for its potential to modulate neurotransmitter receptors in the brain, leading to changes in behavior or cognition.
实验室实验的优点和局限性
The advantages of [2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate for lab experiments include its high purity and specificity for certain targets. The compound has been extensively characterized in terms of its chemical and physical properties, making it a reliable tool for scientific research. However, the limitations of the compound include its potential toxicity and the need for specialized equipment and expertise to synthesize and handle it safely.
未来方向
There are many future directions for [2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate in scientific research. One area of interest is the development of new drug candidates based on the compound's structure and mechanism of action. Another area of interest is the study of its interactions with specific proteins or enzymes in various biological contexts. Additionally, the compound may have potential applications in other fields, such as materials science or catalysis. Overall, this compound is a versatile and valuable tool for scientific research, with many potential applications and directions for future study.
合成方法
The synthesis of [2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 2,3-Dimethylaniline with ethyl 3,6-dichloro-2-pyridinecarboxylate in the presence of a catalyst to form the intermediate product. The intermediate product is then subjected to further reactions, including esterification and oxidation, to yield the final product. The synthesis method has been optimized to ensure high yield and purity of the product.
科学研究应用
[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate has been studied for its potential applications in various scientific fields. In biochemistry, it has been used as a tool to study the interactions between proteins and ligands. In pharmacology, it has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In medicinal chemistry, it has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
属性
IUPAC Name |
[2-(2,3-dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-9-4-3-5-12(10(9)2)19-14(21)8-23-16(22)15-11(17)6-7-13(18)20-15/h3-7H,8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMVBFGMMNXXMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-Methylpiperazin-1-yl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2886876.png)




![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2886889.png)


![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2886892.png)
![5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2886893.png)
![tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]ethyl}carbamate](/img/structure/B2886894.png)
![3-benzyl-9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2886895.png)
![6-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2886897.png)